molecular formula C11H14FO3P B14357302 Propan-2-yl (4-fluorophenyl)(2-oxoethyl)phosphinate CAS No. 90283-53-7

Propan-2-yl (4-fluorophenyl)(2-oxoethyl)phosphinate

Katalognummer: B14357302
CAS-Nummer: 90283-53-7
Molekulargewicht: 244.20 g/mol
InChI-Schlüssel: GYPSNQKCIULKDV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Propan-2-yl (4-fluorophenyl)(2-oxoethyl)phosphinate is a chemical compound that features a phosphinate group attached to a 4-fluorophenyl ring and a 2-oxoethyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl (4-fluorophenyl)(2-oxoethyl)phosphinate typically involves the reaction of 4-fluorophenyl compounds with phosphinate reagents under controlled conditions. One common method involves the use of a Suzuki–Miyaura coupling reaction, which is known for its mild and functional group-tolerant reaction conditions . This reaction often employs palladium catalysts and boron reagents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Propan-2-yl (4-fluorophenyl)(2-oxoethyl)phosphinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups attached to the phosphinate moiety.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction could produce phosphine derivatives.

Wissenschaftliche Forschungsanwendungen

Propan-2-yl (4-fluorophenyl)(2-oxoethyl)phosphinate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which Propan-2-yl (4-fluorophenyl)(2-oxoethyl)phosphinate exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the desired chemical or biological outcomes. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Propan-2-yl (4-fluorophenyl)(2-oxoethyl)phosphinate is unique due to its specific structural features, such as the presence of a phosphinate group and a 4-fluorophenyl ring

Eigenschaften

CAS-Nummer

90283-53-7

Molekularformel

C11H14FO3P

Molekulargewicht

244.20 g/mol

IUPAC-Name

2-[(4-fluorophenyl)-propan-2-yloxyphosphoryl]acetaldehyde

InChI

InChI=1S/C11H14FO3P/c1-9(2)15-16(14,8-7-13)11-5-3-10(12)4-6-11/h3-7,9H,8H2,1-2H3

InChI-Schlüssel

GYPSNQKCIULKDV-UHFFFAOYSA-N

Kanonische SMILES

CC(C)OP(=O)(CC=O)C1=CC=C(C=C1)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.